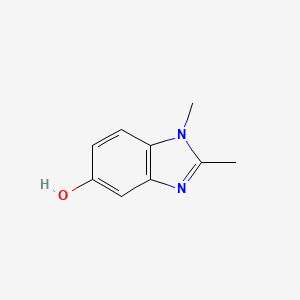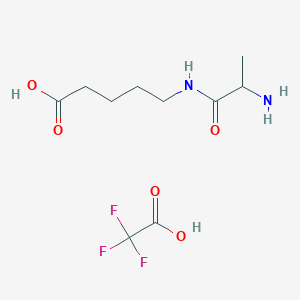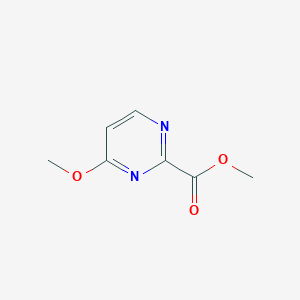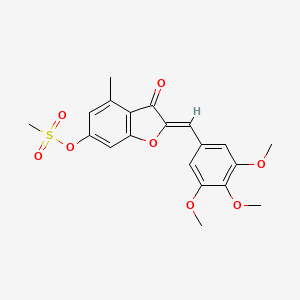
2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one, also known as ACY-1083, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. ACY-1083 belongs to the pyridazinone family and is a selective inhibitor of histone deacetylase 6 (HDAC6).
Mécanisme D'action
HDAC6 is a class IIb histone deacetylase that is involved in various cellular processes, including cytoskeleton dynamics, protein trafficking, and autophagy. 2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one selectively inhibits HDAC6 by binding to its catalytic domain and blocking its deacetylase activity. This leads to the accumulation of acetylated proteins, which can affect various cellular processes and pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis by activating caspase-3 and PARP. It can also inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in these processes. In neurodegenerative disorders, this compound can reduce the accumulation of tau and amyloid-beta protein aggregates and improve synaptic plasticity and memory. In autoimmune diseases, this compound can modulate the differentiation and function of immune cells, such as T cells and macrophages, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one is its selectivity for HDAC6, which reduces the risk of off-target effects. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its toxicity and safety profile are not fully understood. It also requires further optimization and validation for its therapeutic potential in different diseases.
Orientations Futures
There are several future directions for the research and development of 2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents or targeted therapies in cancer treatment. Another direction is to explore its therapeutic potential in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, more studies are needed to understand its immunomodulatory effects and potential applications in autoimmune diseases. Finally, further optimization and validation of this compound are required for its clinical development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one involves a series of chemical reactions. The starting material is 2-cyclopropyl-6-nitropyridine, which is reacted with cyclohexylamine to form 2-(4-aminocyclohexyl)-6-nitropyridine. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. Finally, the pyridine ring is oxidized to a pyridazinone using iodine and sodium hydroxide. The resulting product is this compound, which is a white crystalline solid.
Applications De Recherche Scientifique
2-(4-Aminocyclohexyl)-6-cyclopropylpyridazin-3-one has shown promising therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. As a selective HDAC6 inhibitor, this compound can suppress the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. It can also enhance the efficacy of chemotherapy and radiotherapy. In neurodegenerative disorders such as Alzheimer's disease, this compound can reduce the accumulation of toxic protein aggregates and improve cognitive function. In autoimmune diseases such as multiple sclerosis, this compound can modulate the immune response and reduce inflammation.
Propriétés
IUPAC Name |
2-(4-aminocyclohexyl)-6-cyclopropylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-10-3-5-11(6-4-10)16-13(17)8-7-12(15-16)9-1-2-9/h7-11H,1-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKMNNIGOYSQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCC(CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2755736.png)
![{5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(4-chlorophenyl)carbamate](/img/structure/B2755737.png)

![2-(benzo[d]isoxazol-3-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2755741.png)


![N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2755748.png)
![Tert-butyl N-[(3S,4R)-4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B2755750.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2755752.png)
![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2755754.png)


